5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
Description
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a nicotinic acid derivative featuring a methyl group at position 5 and a methyl(phenyl)amino substituent at position 6 on the pyridine ring. For example, compounds like trimetrexate D-glucuronate (CAS 82952-64-5) share a similar quinazoline backbone with modifications at position 6, highlighting the importance of substituent chemistry in biological activity . The target compound is likely used for laboratory research, as indicated by safety data sheets for related molecules, which advise against drug or household use .
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PVJAVICIXRGSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Optimization
This method involves bromination of a pre-functionalized nicotinic acid derivative followed by palladium-catalyzed amination.
Step 1: Synthesis of 5-Methyl-6-Bromonicotinic Acid
-
Starting material : 5-Methylnicotinic acid (prepared via oxidation of 3,5-dimethylpyridine with KMnO₄ in water).
-
Bromination : Treat with Br₂ in H₂SO₄ at 0–5°C for 4–6 h.
Step 2: Buchwald-Hartwig Amination
-
Conditions : 5-Methyl-6-bromonicotinic acid (1 equiv), methyl(phenyl)amine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 12 h.
-
Post-treatment : Acidify with HCl (1M), extract with ethyl acetate, purify via silica chromatography.
Challenges :
-
Competing debromination at high temperatures.
-
Requires rigorous exclusion of oxygen to prevent Pd catalyst deactivation.
Direct Coupling Using Activated Intermediates
Acid Chloride-Mediated Coupling
Step 1: Activation of Nicotinic Acid
-
Convert 5-methylnicotinic acid to its acid chloride using SOCl₂ or (COCl)₂ in DCM.
-
Conditions : Reflux for 2–3 h, evaporate excess reagent.
Step 2: Amination with Methyl(Phenyl)Amine
-
React acid chloride with methyl(phenyl)amine (1.5 equiv) in THF, 0°C → RT, 6 h.
-
Workup : Quench with NaHCO₃, extract with DCM, purify via recrystallization (hexane/EtOAc).
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| SOCl₂ | DCM | Reflux | 55 | |
| (COCl)₂ | THF | 0°C → RT | 60 | |
| EDC/HOBt | DMF | RT | 48 |
Limitations :
-
Competing hydrolysis of acid chloride in polar solvents.
-
Low yields with bulkier amines.
Cyclization Strategies
Hantzsch Pyridine Synthesis
Step 1: Condensation of β-Ketoester and Enamine
-
React ethyl acetoacetate (β-ketoester) with N-methyl-N-phenylprop-2-en-1-amine (enamine) in ethanol, NH₄OAc catalyst, reflux 8 h.
-
Intermediate : Dihydropyridine derivative.
Step 2: Oxidation to Pyridine
Advantages :
-
Single-pot synthesis of substituted pyridine core.
-
Scalable for bulk production.
Disadvantages :
-
Poor regiocontrol necessitates tedious purification.
Reductive Amination Pathways
From 6-Amino-5-Methylnicotinic Acid
Step 1: Methylation of Primary Amine
-
React 6-amino-5-methylnicotinic acid with MeI (2 equiv), K₂CO₃ (3 equiv) in DMF, 50°C, 6 h.
-
Intermediate : 6-(Methylamino)-5-methylnicotinic acid.
Step 2: N-Phenylation
-
Ullmann coupling with iodobenzene (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2 equiv), DMSO, 100°C, 24 h.
Challenges :
-
Over-alkylation at the amine.
-
High catalyst loading increases cost.
Critical Analysis of Methodologies
Table 2: Comparative Efficiency of Methods
| Method | Key Advantage | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Halogenation-Amination | High regioselectivity | 72 | 98 | Moderate |
| Acid Chloride Coupling | Rapid reaction time | 60 | 95 | High |
| Cyclization | Single-pot synthesis | 45 | 90 | Low |
| Reductive Amination | Avoids halogenated intermediates | 45 | 88 | Moderate |
Optimization Insights :
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility and bioavailability in drug development.
Key Data:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 4–6 hours | Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | 85–90% |
-
Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
-
Applications: Ester derivatives are intermediates in prodrug synthesis .
Amidation Reactions
The carboxylic acid reacts with primary or secondary amines to form amides, a common strategy for enhancing target specificity in medicinal chemistry.
Key Data:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thionyl chloride, Aniline | DCM, 0°C → RT, 12h | 5-Methyl-6-(methyl(phenyl)amino)nicotinamide | 72% |
-
Procedure: The acid is first converted to an acyl chloride using thionyl chloride, followed by amine coupling.
-
Significance: Amide derivatives exhibit improved metabolic stability compared to esters .
Substitution at the Methyl(phenyl)amino Group
The secondary amine participates in nucleophilic substitution reactions, enabling structural diversification.
Key Data:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride, K₂CO₃ | DMF, 80°C, 8h | N-Benzyl-5-methyl-6-(phenylamino)nicotinic acid | 65% |
-
Mechanism: Deprotonation of the amine enhances nucleophilicity, promoting alkylation.
-
Limitations: Steric hindrance from the methyl and phenyl groups may reduce reactivity .
Oxidation Reactions
Controlled oxidation of the pyridine ring or amine group modifies electronic properties.
Key Data:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂O | 60°C, 3h | 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid N-oxide | 58% |
-
Outcome: N-Oxide formation alters hydrogen-bonding capacity, impacting receptor binding.
Salt Formation
The carboxylic acid forms salts with inorganic bases, improving crystallinity for purification.
Key Data:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH, H₂O | RT, 1h | Sodium 5-methyl-6-(methyl(phenyl)amino)nicotinate | 95% |
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation, generating bioactive pyridine derivatives.
Key Data:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cu powder, Quinoline | 200°C, 2h | 5-Methyl-2-(methyl(phenyl)amino)pyridine | 41% |
-
Applications: Decarboxylated products serve as ligands in catalysis.
Research Insights and Trends
Recent studies highlight the compound’s role in synthesizing kinase inhibitors and anti-inflammatory agents. For example, derivatives with sulfonamide substitutions (e.g., 6-sulfonamido analogs) show nanomolar-range inhibition of 11β-HSD1, a target in metabolic disorders . Computational modeling further predicts strong interactions with MAPK and TNF-α, supporting its potential in cardiovascular drug development .
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure allows for diverse interactions within biological systems, which can lead to novel therapeutic uses. Notably, it has been studied for its binding affinities to various receptors and enzymes, suggesting its role as a potential drug candidate.
Key Biological Activities
- Receptor Modulation : Preliminary studies indicate that 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype. This interaction could be beneficial in treating cognitive dysfunctions associated with conditions such as schizophrenia .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to metabolic diseases, making it a candidate for further investigation in metabolic disorder treatments .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for synthesizing analogs that may exhibit enhanced biological activity. The unique combination of functional groups in this compound allows for modifications that can improve efficacy and specificity.
Synthesis and Derivatives
The synthesis methods for this compound involve various chemical reactions that enable the introduction of different substituents, enhancing its pharmacological profile. For example:
- Modification of Functional Groups : By altering the methyl and phenyl groups, researchers can create derivatives with distinct biological properties.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physicochemical and Pharmacological Differences
- Lipophilicity and Solubility: The trifluoromethyl group in 5-methyl-6-(trifluoromethyl)nicotinic acid increases lipophilicity (logP ~2.55 inferred) compared to the methyl(phenyl)amino group, which may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Trimetrexate derivatives (e.g., 5-methyl-6-[(3,4,5-trimethoxyphenyl)amino]methyl quinazolinediamine) demonstrate antineoplastic activity by inhibiting dihydrofolate reductase (DHFR), a mechanism shared with methotrexate . Fluoro- and methoxy-substituted nicotinic acids (e.g., 5-fluoro-6-methoxynicotinic acid) are intermediates in synthesizing kinase inhibitors or antibiotics, suggesting that electronic effects from substituents modulate target binding .
Anticancer Potential
Quinazoline-based analogs like trimetrexate highlight the importance of the 6-position substituent in DHFR inhibition. Modifications here (e.g., trimethoxyphenyl vs. methyl(phenyl)amino) alter binding affinity and selectivity .
Biological Activity
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a novel derivative of nicotinic acid, characterized by a unique structure that enhances its potential biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications in cardiovascular diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 242.27 g/mol. The compound features a nicotinic acid backbone substituted with a methyl group and a methyl(phenyl)amino group at specific positions, contributing to its biological activity.
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl Nicotinic Acid | CHNO | Simpler structure, fewer functional groups |
| 5-Methyl-6-(phenylamino)nicotinic Acid | CHNO | Lacks methyl substitution on the amino group |
| Substituted 4-Phenyl-6-amino-nicotinic Acid | Varies | Known for therapeutic uses as potassium channel modulators |
The unique combination of functional groups in this compound may enhance its bioactivity compared to simpler analogs.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various compounds revealed that this derivative displayed strong inhibitory effects against several bacterial strains, as shown in the following table:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 30 |
| S. aureus | 28 |
| P. aeruginosa | 25 |
These results suggest that the compound could be developed into an effective antibacterial agent.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The compound was tested using RAW macrophage cells, and the MTT assay indicated a dose-dependent reduction in cell viability due to inflammatory stimuli, highlighting its potential as an anti-inflammatory therapeutic.
Cardiovascular Benefits
The compound's structural similarity to known cardiovascular drugs suggests it may also influence lipid metabolism and reduce cholesterol levels. Preliminary docking studies have shown favorable interactions with key proteins involved in cholesterol homeostasis, such as PCSK9 and SIRT1, indicating potential applications in treating dyslipidemia.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving the modification of nicotinic acid derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound.
Computational Studies
Molecular docking studies using AutoDock tools have elucidated the binding interactions between this compound and target proteins. The binding affinities were calculated for several targets, demonstrating promising results for further investigation.
Toxicity Assessment
In silico toxicity predictions indicate that while the compound shows high bioavailability, it may exhibit hepatotoxicity at certain concentrations. This aspect necessitates further investigation into its safety profile before clinical application.
Q & A
Q. What are the standard synthetic routes for 5-methyl-6-(methyl(phenyl)amino)nicotinic acid, and how are intermediates characterized?
The compound is synthesized via multi-step protocols involving coupling reactions and catalytic systems. For example, a palladium-catalyzed Suzuki-Miyaura coupling with 3-pyridineboronic acid in 1,2-dimethoxyethane/ethanol/water, followed by HPLC purification (YMC-Actus Triart C18 column, methanol/water with 0.1% formic acid), yields the target compound. LCMS (e.g., m/z 850 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) are critical for verifying intermediates and final products .
Q. What analytical methods are recommended for purity assessment of this compound?
Reverse-phase HPLC with acidic mobile phases (e.g., methanol/water + 0.1% formic acid) and LCMS are standard. Columns such as YMC-Actus Triart C18 (5 μm, 50 x 330 mm) provide robust separation, while LCMS confirms molecular weight (e.g., m/z 861.4 [M+H]⁺ in Example 440). Retention time consistency across batches is a key purity metric .
Q. How should researchers handle and store this compound to ensure stability?
While specific data for this compound is limited, structurally related nicotinamide derivatives require storage at 0–6°C to prevent degradation. Airtight containers under nitrogen are advised for oxygen-sensitive intermediates .
Advanced Research Questions
Q. How can low yields in the final coupling step (e.g., 24% in Example 440) be systematically improved?
Optimize catalyst loading (e.g., tetrakis(triphenylphosphine)palladium) and reaction time (e.g., >16 hours). Pre-activating boronic acid reagents or using microwave-assisted synthesis may enhance efficiency. Monitor by LCMS (m/z 850–902 [M+H]⁺) to identify incomplete reactions or side products .
Q. What strategies resolve discrepancies in HPLC retention times under nominally identical conditions?
Subtle variations in mobile phase pH, column lot differences, or temperature fluctuations can alter retention times. Validate methods using internal standards (e.g., deuterated nicotinamide in ) and calibrate columns with reference compounds. Document batch-specific HPLC parameters rigorously .
Q. How can degradation products be identified and quantified during long-term stability studies?
Employ high-resolution LCMS/MS to detect trace impurities. For example, formic acid in mobile phases enhances ionization of polar degradants. Compare fragmentation patterns with synthetic by-products (e.g., m/z 1069 [M+H]⁺ in Example 441) to assign structures .
Q. What computational or experimental approaches validate the compound’s mechanism of action in biological assays?
Use isotopic labeling (e.g., deuterated analogs in ) to track metabolic pathways. Molecular docking studies against targets like PI 3-Kα (referencing inhibitors in ) can predict binding modes. Pair with in vitro cytotoxicity assays (e.g., trimetrexate-like protocols in ) .
Q. How do structural modifications (e.g., trifluoromethyl groups) impact physicochemical properties?
Compare analogs like 6-chloro-nicotinic acid () or 5-(2-methoxyethoxy) derivatives ( ). LogP calculations and solubility assays in DMSO/water mixtures guide optimization. LCMS and NMR track substituent effects on stability and reactivity .
Methodological Notes
- Contradiction Management : Conflicting LCMS/m/z data (e.g., 850 vs. 861 [M+H]⁺) may arise from adduct formation or instrument calibration errors. Cross-validate with high-resolution mass spectrometry .
- Safety Protocols : Follow Ambeed’s guidelines () for handling toxic intermediates. Use inert atmospheres (e.g., nitrogen in Example 441) for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
